1-((1-(cyclopropylmethyl)-1H-pyrazol-4-yl)methyl)piperidin-3-amine
Description
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Properties
IUPAC Name |
1-[[1-(cyclopropylmethyl)pyrazol-4-yl]methyl]piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c14-13-2-1-5-16(10-13)7-12-6-15-17(9-12)8-11-3-4-11/h6,9,11,13H,1-5,7-8,10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGUIYYRONCHSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CN(N=C2)CC3CC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-((1-(cyclopropylmethyl)-1H-pyrazol-4-yl)methyl)piperidin-3-amine is a compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. As a piperazine derivative, it exhibits diverse interactions with biological systems, making it a candidate for further research in pharmacology and drug development.
Research suggests that this compound may interact with various neurotransmitter systems, particularly by modulating the levels of neurotransmitters through the inhibition of enzymes responsible for their degradation. This modulation can enhance synaptic transmission, which is crucial for cognitive functions and mood regulation.
Neurotransmitter Interaction
Studies indicate that compounds similar to this compound can bind to receptors involved in neurotransmission, including glutamate receptors. For example, binding affinities have been reported in the nanomolar range for related compounds, suggesting significant potential for neuropharmacological applications .
Anticancer Potential
Recent investigations into piperazine derivatives have highlighted their anticancer properties. For instance, certain derivatives have shown efficacy in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines . The specific mechanisms often involve the modulation of signaling pathways associated with cell survival and growth.
In Vivo Studies
In vivo studies using animal models have demonstrated that compounds with similar structures can exhibit anti-inflammatory and analgesic effects. For example, one study reported that related compounds significantly reduced inflammation in rat models while maintaining low cytotoxicity . These findings suggest that this compound could have therapeutic applications beyond neuropharmacology.
Case Studies
A review of literature on piperazine derivatives reveals several case studies where similar compounds were evaluated for their biological activities:
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes involved in disease pathways, particularly in cancer and neurodegenerative disorders.
Case Study: Anticancer Activity
A study investigated the anticancer properties of similar pyrazole derivatives, revealing that modifications to the piperidine structure can enhance potency against human farnesyltransferase (hFTase), an enzyme implicated in cancer cell proliferation. The derivative exhibited an IC50 value of 25 nM, indicating strong inhibitory activity .
Neuropharmacology
Given its structural characteristics, this compound may also play a role in neuropharmacological research. It has potential applications in treating neurological disorders by modulating neurotransmitter systems.
Case Study: Neurotransmitter Modulation
Research on related compounds has demonstrated their ability to modulate dopamine and serotonin receptors, which are crucial in managing conditions like depression and schizophrenia. The piperidine moiety is particularly relevant for enhancing receptor affinity and selectivity .
Drug Development
The compound's unique structure makes it a suitable candidate for drug development processes. Its synthesis can be optimized for higher yields and purity, making it viable for pharmaceutical applications.
The exploration of structure-activity relationships (SAR) using this compound allows researchers to identify key functional groups that contribute to its biological activity. This knowledge is crucial for designing more effective analogs.
Case Study: SAR Analysis
A detailed SAR analysis of pyrazole derivatives revealed that modifications to the cyclopropylmethyl group significantly affect binding affinity to target proteins involved in cancer progression. Variations led to compounds with IC50 values ranging from 10 nM to over 100 nM, showcasing the importance of structural nuances .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
